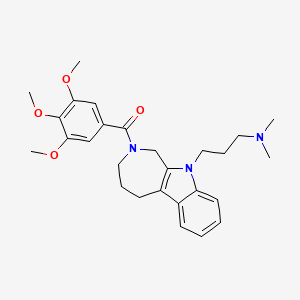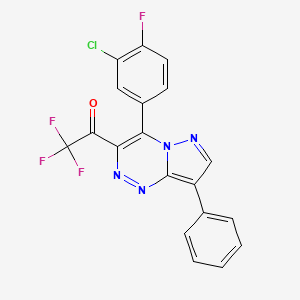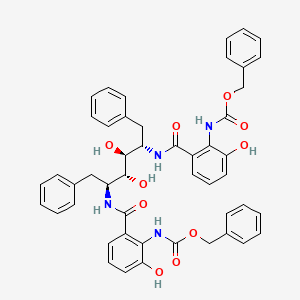
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, carbonyl, and amino groups, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- typically involves multi-step organic synthesis. The process may include:
Protection of Functional Groups: Protecting groups such as benzyl or tert-butyldimethylsilyl (TBDMS) are used to protect hydroxyl and amino groups during the synthesis.
Formation of Key Intermediates: Key intermediates are synthesized through reactions such as esterification, amidation, and reduction.
Deprotection and Final Assembly: The protecting groups are removed, and the final compound is assembled through coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), primary amines (R-NH2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield aldehydes or ketones, while reduction of carbonyl groups may yield alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- can be compared with other similar compounds, such as:
L-Iditol Derivatives: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
L-Sorbitol Derivatives: Known for their use in pharmaceuticals and food industry, these compounds share some structural similarities but differ in their biological activity.
L-Mannitol Derivatives: Used as diuretics and in medical imaging, these compounds have unique properties compared to L-Altritol derivatives.
Conclusion
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- is a complex and versatile compound with potential applications in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable molecule for research and industrial applications.
特性
CAS番号 |
173094-19-4 |
|---|---|
分子式 |
C48H46N4O10 |
分子量 |
838.9 g/mol |
IUPAC名 |
benzyl N-[2-[[(2S,3R,4S,5S)-3,4-dihydroxy-5-[[3-hydroxy-2-(phenylmethoxycarbonylamino)benzoyl]amino]-1,6-diphenylhexan-2-yl]carbamoyl]-6-hydroxyphenyl]carbamate |
InChI |
InChI=1S/C48H46N4O10/c53-39-25-13-23-35(41(39)51-47(59)61-29-33-19-9-3-10-20-33)45(57)49-37(27-31-15-5-1-6-16-31)43(55)44(56)38(28-32-17-7-2-8-18-32)50-46(58)36-24-14-26-40(54)42(36)52-48(60)62-30-34-21-11-4-12-22-34/h1-26,37-38,43-44,53-56H,27-30H2,(H,49,57)(H,50,58)(H,51,59)(H,52,60)/t37-,38-,43-,44+/m0/s1 |
InChIキー |
QVWNKOGRGYJLQL-LTMXPJNISA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)O)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(C(=CC=C5)O)NC(=O)OCC6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)O)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(C(=CC=C5)O)NC(=O)OCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


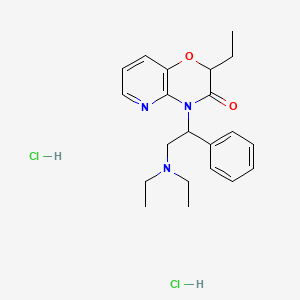

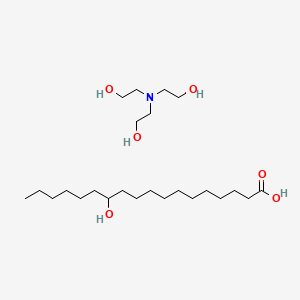
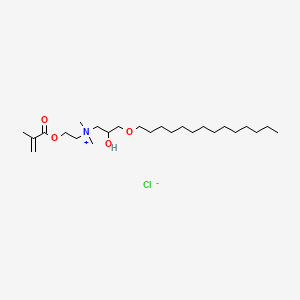

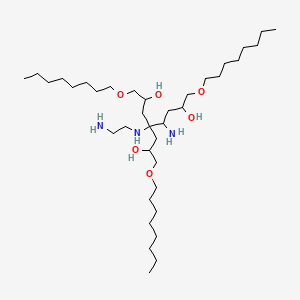
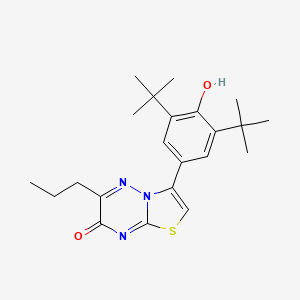
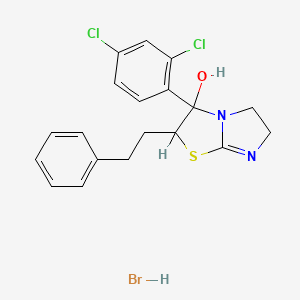
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)
